Cas no 2640975-60-4 (4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine)
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine structure](https://ja.kuujia.com/scimg/cas/2640975-60-4x500.png)
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine 化学的及び物理的性質
名前と識別子
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- F6753-3440
- 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine
- AKOS040724591
- 2640975-60-4
- [1-[(5,6-Dihydro-4H-cyclopentathiazol-2-yl)methyl]-3-piperidinyl]-4-thiomorpholinylmethanone
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- インチ: 1S/C17H25N3OS2/c21-17(20-7-9-22-10-8-20)13-3-2-6-19(11-13)12-16-18-14-4-1-5-15(14)23-16/h13H,1-12H2
- InChIKey: ZXPIKXNQJIIRIK-UHFFFAOYSA-N
- SMILES: S1C2CCCC=2N=C1CN1CCCC(C(N2CCSCC2)=O)C1
計算された属性
- 精确分子量: 351.14390478g/mol
- 同位素质量: 351.14390478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 90Ų
じっけんとくせい
- 密度みつど: 1.292±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 544.6±50.0 °C(Predicted)
- 酸度系数(pKa): 6.77±0.10(Predicted)
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-3440-3mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-40mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6753-3440-10μmol |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-5mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-25mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-100mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6753-3440-15mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-5μmol |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3440-75mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-3440-1mg |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine |
2640975-60-4 | 1mg |
$81.0 | 2023-09-07 |
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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3. Back matter
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholineに関する追加情報
Professional Introduction to Compound with CAS No. 2640975-60-4 and Product Name: 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine
The compound with the CAS number 2640975-60-4 and the product name 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and pharmacological properties.
At the core of this compound's structure is a cyclopenta[d][1,3]thiazole moiety, which is a fused heterocyclic system consisting of a five-membered ring containing sulfur and nitrogen atoms. This particular scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The cyclopenta[d][1,3]thiazole ring in this compound is linked to a piperidine group through a methyl bridge, which further modulates its pharmacological profile. Piperidine derivatives are well-known for their role in drug development, often serving as key components in medications targeting central nervous system disorders, cardiovascular diseases, and infectious diseases.
The presence of the thiomorpholine moiety in the molecule adds another layer of complexity and functionality. Thiomorpholine is a sulfur-containing heterocycle that can enhance the solubility and bioavailability of pharmaceutical compounds. It is also known to influence the binding affinity and selectivity of drugs by participating in hydrogen bonding interactions with biological targets. In this context, the 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine structure represents a sophisticated blend of these functional groups, potentially leading to novel therapeutic applications.
Recent research in medicinal chemistry has highlighted the importance of rational drug design based on structural optimization. The compound in question exemplifies this approach by combining known pharmacophores into a single molecular entity. The cyclopenta[d][1,3]thiazole and piperidine components provide a foundation for interactions with biological targets, while the thiomorpholine group enhances pharmacokinetic properties. This combination has been explored in various drug discovery programs aimed at developing treatments for complex diseases.
One of the most promising areas of research involving this type of compound is its potential as an inhibitor of enzymes involved in inflammatory pathways. Inflammatory processes are central to many chronic diseases, including arthritis, cancer, and cardiovascular disorders. By targeting specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), these compounds can modulate inflammatory responses without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The unique structural features of 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine make it an attractive candidate for further investigation in this field.
Another area where this compound shows promise is in the treatment of neurological disorders. Piperidine derivatives have been widely used in medications for conditions such as depression, anxiety, and epilepsy. The addition of the cyclopenta[d][1,3]thiazole and thiomorpholine moieties may enhance binding affinity to specific neurotransmitter receptors, potentially leading to more effective treatments with fewer side effects. Current research is focused on identifying novel mechanisms by which these compounds can modulate neural activity and improve patient outcomes.
The synthesis of 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve yield and purity. These methods are essential for producing high-quality intermediates that can be further functionalized to achieve the desired final structure. The synthetic route also emphasizes sustainability by minimizing waste and optimizing energy efficiency.
In conclusion, the compound with CAS number 2640975-60-4 and product name 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research in areas such as anti-inflammatory therapy and neurological disorders. Ongoing studies aim to elucidate its mechanism of action and explore its potential as a lead compound for new therapeutic agents. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for human diseases.
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